(1,5-Cyclooctadiene)platinum dichloride, commonly abbreviated as Pt(COD)Cl2, is a highly versatile, organically soluble platinum(II) precursor essential for advanced organometallic synthesis and homogeneous catalysis [1]. Featuring a labile bidentate 1,5-cyclooctadiene ligand, this complex serves as a primary starting material for the preparation of platinum-N-heterocyclic carbene (NHC) complexes, phosphine-ligated catalysts, and active Pt(0) species [2]. Unlike simple inorganic platinum salts, Pt(COD)Cl2 offers excellent solubility in common organic solvents such as dichloromethane and chloroform, enabling homogeneous reaction conditions. Its procurement is primarily driven by its ability to undergo rapid, stereoselective ligand substitution under mild conditions, making it a critical material for researchers and manufacturers developing hydrosilylation catalysts, luminescent materials, and targeted metallopharmaceuticals.
Substituting Pt(COD)Cl2 with cheaper, more common platinum precursors like Potassium tetrachloroplatinate (K2PtCl4) or Platinum(II) chloride (PtCl2) frequently results in synthetic failure or severe process inefficiencies [1]. K2PtCl4 is strictly water-soluble, which necessitates biphasic reaction conditions or phase-transfer catalysts that are highly detrimental when utilizing moisture-sensitive organic ligands such as phosphines or carbenes [2]. Conversely, anhydrous PtCl2 exists as a highly stable, insoluble polymeric cluster (Pt6Cl12) that resists substitution, requiring harsh refluxing temperatures, prolonged reaction times (>24 hours), or the addition of specific enone process aids merely to depolymerize and dissolve [3]. Furthermore, simple salts often yield unpredictable mixtures of cis and trans isomers during substitution. Pt(COD)Cl2 eliminates these bottlenecks by providing a pre-solubilized, highly labile, and strictly cis-directing metal center, ensuring high-yield, isomerically pure product formation without harsh conditions.
A primary procurement driver for Pt(COD)Cl2 is its complete solubility in non-polar and weakly polar organic solvents, unlike traditional inorganic salts [1]. While K2PtCl4 is highly soluble in water, it exhibits near-zero solubility in dichloromethane (DCM) or chloroform. This forces chemists to use biphasic water/organic mixtures when reacting K2PtCl4 with organic ligands, which rapidly degrades moisture-sensitive phosphines and carbenes. Pt(COD)Cl2 dissolves completely in DCM, enabling strictly anhydrous, homogeneous ligand substitution [2].
| Evidence Dimension | Solubility in Dichloromethane (DCM) |
| Target Compound Data | Highly soluble (forms homogeneous solution) |
| Comparator Or Baseline | K2PtCl4 (Insoluble, ~0 mg/mL in DCM) |
| Quantified Difference | Enables 100% homogeneous anhydrous reactions vs. requiring biphasic conditions |
| Conditions | Standard ambient temperature and pressure in anhydrous DCM |
Procuring the organically soluble Pt(COD)Cl2 eliminates the need for phase-transfer catalysts and prevents the hydrolysis of expensive, moisture-sensitive organic ligands.
The lability of the 1,5-cyclooctadiene ligand makes Pt(COD)Cl2 a more efficient precursor than polymeric PtCl2 for rapid complexation [1]. Solid PtCl2 exists as a highly stable Pt6Cl12 polymer that resists substitution; reacting it with ligands or silanes typically requires harsh refluxing temperatures and an induction period of 8 to >24 hours just to achieve phase homogeneity [2]. In contrast, the COD ligand in Pt(COD)Cl2 is easily displaced by N-heterocyclic carbenes (NHCs) or phosphines in 2 to 4 hours under mild conditions (e.g., room temperature or gentle heating), drastically improving manufacturing throughput.
| Evidence Dimension | Reaction time for complete ligand substitution |
| Target Compound Data | 2–4 hours under mild conditions |
| Comparator Or Baseline | Polymeric PtCl2 (>8–24 hours with harsh reflux) |
| Quantified Difference | Reduces reaction time by 75-80% and lowers thermal requirements |
| Conditions | Substitution with NHC or phosphine ligands in organic solvent |
Shorter reaction times and milder conditions prevent the thermal degradation of sensitive target complexes and lower energy costs in scale-up.
When synthesizing square-planar platinum(II) complexes, controlling the cis/trans geometry is critical for the end-product's efficacy (e.g., in anti-cancer drugs or OLED emitters). Because the bidentate COD ligand occupies two adjacent coordination sites, Pt(COD)Cl2 strictly enforces a cis-geometry during the initial stages of substitution [1]. When reacting K2PtCl4 with monodentate ligands, the strong trans-effect of the incoming ligands often results in thermodynamically driven mixtures of cis and trans isomers. Using Pt(COD)Cl2 reliably yields >95% cis-PtL2Cl2 complexes, bypassing the need for complex chromatographic isomer separation.
| Evidence Dimension | Isomeric purity of substituted product |
| Target Compound Data | >95% cis-isomer selectivity |
| Comparator Or Baseline | K2PtCl4 (Yields mixed cis/trans isomers depending on ligand trans-effect) |
| Quantified Difference | Eliminates trans-isomer contamination and associated purification steps |
| Conditions | Reaction with monodentate phosphine or amine ligands |
Guaranteed cis-selectivity is mandatory for procuring precursors destined for pharmaceutical APIs or advanced materials where the trans-isomer is inactive or detrimental.
In industrial hydrosilylation, the generation of the active Pt(0) catalytic species must be rapid and predictable. When solid PtCl2 is used to synthesize Karstedt's catalyst analogs, the reaction suffers from a prolonged induction period (often >8 hours) as the solid slowly dissolves and reduces [1]. Pt(COD)Cl2, being fully soluble and featuring a labile diene, reacts rapidly with silanes and olefins to form active Pt(0) or Pt(II)-silyl species without a significant induction period, providing immediate catalytic onset for cross-linking or fine chemical synthesis [2].
| Evidence Dimension | Catalytic induction period |
| Target Compound Data | Near-instantaneous homogeneous activation |
| Comparator Or Baseline | Solid PtCl2 (>8 hour dissolution and induction phase) |
| Quantified Difference | Eliminates the multi-hour induction delay in catalyst preparation |
| Conditions | Reaction with silanes/dienes for hydrosilylation catalyst generation |
Predictable, rapid catalyst activation ensures consistent curing times in industrial silicone manufacturing and higher reproducibility in batch synthesis.
Directly following from its rapid substitution kinetics and organic solubility, Pt(COD)Cl2 is the prioritized starting material for synthesizing advanced Pt-NHC and Pt-phosphine complexes used in cross-coupling and hydrosilylation. It avoids the biphasic degradation of sensitive ligands commonly seen when attempting to use K2PtCl4[1].
Due to its rapid activation profile and lack of a solid-state induction period, Pt(COD)Cl2 is selected over polymeric PtCl2 for generating homogeneous Karstedt-type and Speier-type catalysts in situ, ensuring highly predictable curing times for silicone polymers [1].
Leveraging its strict cis-directing stereocontrol, Pt(COD)Cl2 is a standard procurement choice for synthesizing square-planar Pt(II) therapeutic candidates. It ensures high isomeric purity of the active cis-conformation, bypassing the costly chromatographic separations required when using mixed-isomer precursors like K2PtCl4 [2].
The organically soluble nature of Pt(COD)Cl2 allows for precise, homogeneous impregnation onto mesoporous supports. Its controlled reduction profile yields highly dispersed single-atom and sub-nanometric Pt catalysts with superior turnover frequencies compared to those derived from simple inorganic salts[2].
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